5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of various aromatic or heterocyclic amines with other reagents such as aldehydes, acids, or isothiocyanates. For instance, the synthesis of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles involves the condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with substituted aromatic acids . Similarly, the synthesis of other triazole derivatives starts from a hydrazide compound, which is then transformed into various heterocyclic systems through cyclization and aminomethylation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, and in some cases, confirmed by X-ray crystallography . The crystal structure analysis provides detailed information about the molecular geometry, intermolecular interactions, and conformation of the compounds, which are crucial for understanding their biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the presence of functional groups such as amino, thiol, and chlorophenyl moieties. These groups can undergo various chemical reactions, including alkylation, acylation, and condensation, to form a diverse range of derivatives with potential biological activities . The reactivity of these compounds can also be studied using computational methods such as Fukui functions to predict the sites of chemical selectivity or reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and functional groups. The presence of heteroatoms and aromatic systems often contributes to the compounds' lipophilicity, which is an important factor in their biological activity and pharmacokinetics. The vibrational spectroscopic properties and thermodynamic properties of these compounds have also been studied to gain insights into their stability and reactivity .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole and explored their antimicrobial activities. For instance, derivatives such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one were synthesized and tested against microorganisms, showing good or moderate activities (Bektaş et al., 2007). This highlights the compound's relevance in developing potential antimicrobial agents.
Structural Analysis and Activity Evaluation
The compound's structural properties have been explored using various techniques, including spectroscopy and X-ray crystallography, to confirm its molecular structure. For example, Qing-mei Wu et al. (2021) synthesized a related compound and analyzed its structure and interactions with SHP2 protein, demonstrating better inhibitory activity than reference compounds. This study showcases the compound's potential in targeted protein inhibition and therapeutic applications (Wu et al., 2021).
Potential as Antimicrobial Agents
Further research has focused on synthesizing and testing various derivatives for their antimicrobial properties. For example, Taha (2008) reported the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines with potential antimicrobial activity, underscoring the compound's application in developing new antimicrobial agents (Taha, 2008).
properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-3-2-4-12(18)9-11)21-7-5-13(23)6-8-21/h2-4,9,13-14,23-24H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVPRAGILVMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.